ethyl 2-(acetylamino)-7-chloro-6-[(E)-(phenylimino)methyl]-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-(ACETYLAMINO)-7-CHLORO-6-[(PHENYLIMINO)METHYL]-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the benzothiophene class of compounds. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound is characterized by its unique structure, which includes an ethyl ester, an acetylamino group, a chloro substituent, and a phenylimino group.
Preparation Methods
The synthesis of ETHYL 2-(ACETYLAMINO)-7-CHLORO-6-[(PHENYLIMINO)METHYL]-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Chloro Substituent: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Phenylimino Group: This step involves the condensation of aniline derivatives with aldehydes or ketones.
Acetylation: Introduction of the acetylamino group using acetic anhydride or acetyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of acid catalysts.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
ETHYL 2-(ACETYLAMINO)-7-CHLORO-6-[(PHENYLIMINO)METHYL]-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the imine group to an amine.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
ETHYL 2-(ACETYLAMINO)-7-CHLORO-6-[(PHENYLIMINO)METHYL]-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays to understand its mechanism of action at the molecular level.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-(ACETYLAMINO)-7-CHLORO-6-[(PHENYLIMINO)METHYL]-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation . The phenylimino group can interact with DNA or proteins, affecting their structure and function .
Comparison with Similar Compounds
ETHYL 2-(ACETYLAMINO)-7-CHLORO-6-[(PHENYLIMINO)METHYL]-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other benzothiophene derivatives, such as:
2-Aminothiazole-Based Compounds: These compounds also exhibit diverse biological activities, including anticancer and antimicrobial properties.
Thiophene Derivatives: Similar to benzothiophenes, thiophene derivatives are known for their pharmacological activities and are used in drug development.
Cinnamides and Cinnamates: These compounds have antimicrobial and anti-inflammatory properties and are used in medicinal chemistry.
The uniqueness of ETHYL 2-(ACETYLAMINO)-7-CHLORO-6-[(PHENYLIMINO)METHYL]-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H17ClN2O3S |
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Molecular Weight |
400.9 g/mol |
IUPAC Name |
ethyl 2-acetamido-7-chloro-6-(phenyliminomethyl)-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H17ClN2O3S/c1-3-26-20(25)16-15-10-9-13(11-22-14-7-5-4-6-8-14)17(21)18(15)27-19(16)23-12(2)24/h4-11H,3H2,1-2H3,(H,23,24) |
InChI Key |
DCWSFKITBIKIQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C=CC(=C2Cl)C=NC3=CC=CC=C3)NC(=O)C |
Origin of Product |
United States |
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